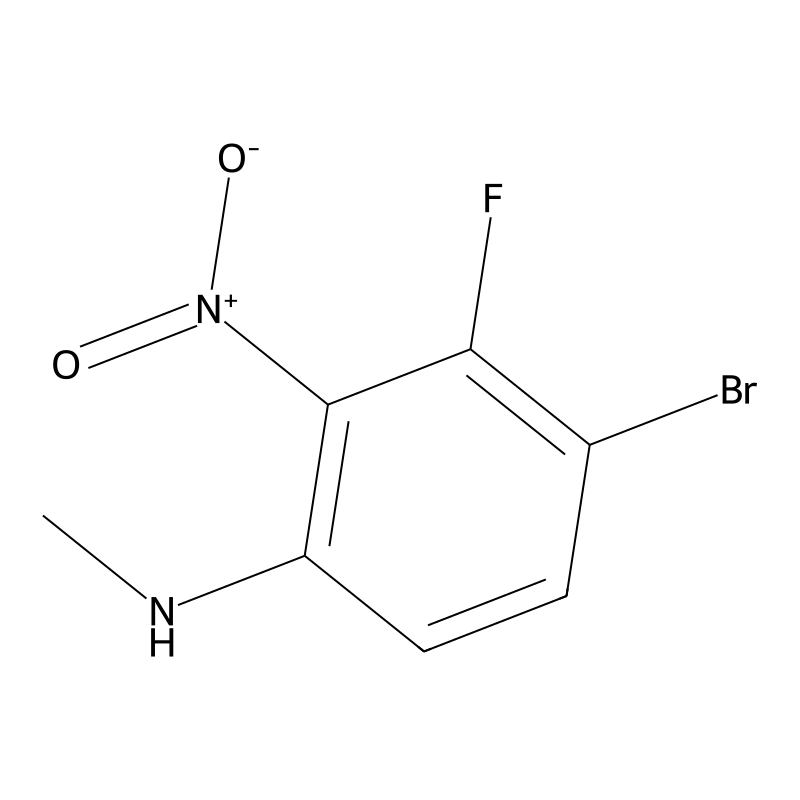

4-Bromo-3-fluoro-N-methyl-2-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-3-fluoro-N-methyl-2-nitroaniline is an organic compound characterized by its unique combination of halogen and nitro functional groups. Its molecular formula is C₇H₆BrFN₂O₂, and it has a molecular weight of approximately 249.04 g/mol. The compound features a bromo group at the para position, a fluoro group at the meta position, and a nitro group at the ortho position relative to the aniline nitrogen. This structural arrangement contributes to its chemical reactivity and potential biological activity.

- Electrophilic Aromatic Substitution: The presence of the nitro group activates the aromatic ring toward electrophilic substitution, allowing for further functionalization.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.

- Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's properties significantly.

Several methods have been reported for synthesizing 4-Bromo-3-fluoro-N-methyl-2-nitroaniline:

- Nitration of Aniline Derivatives: Starting from N-methyl-2-amino-3-fluorobromobenzene, nitration can be performed using a mixture of nitric and sulfuric acids.

- Electrophilic Substitution Reactions: Bromination and fluorination can be achieved through electrophilic aromatic substitution techniques, followed by nitration.

- Multi-step Synthesis: A combination of bromination, fluorination, and subsequent nitration steps can yield high purity products with good yields .

4-Bromo-3-fluoro-N-methyl-2-nitroaniline has potential applications in various fields:

- Pharmaceuticals: Due to its structural characteristics, it may serve as an intermediate in the synthesis of pharmaceutical compounds.

- Agricultural Chemicals: Similar compounds have been utilized in agrochemicals for pest control.

- Dyes and Pigments: The compound may find use in dye manufacturing due to its chromophoric properties.

Several compounds share structural similarities with 4-Bromo-3-fluoro-N-methyl-2-nitroaniline, which can provide insights into its uniqueness:

| Compound Name | CAS Number | Molecular Formula | Key Differences |

|---|---|---|---|

| 4-Bromo-2-fluoro-N-methyl-2-nitroaniline | 53484-26-7 | C₇H₇BrFN₂O₂ | Different positioning of fluorine and nitro groups |

| 4-Bromo-N-methyl-2-nitroaniline | 53484-26-7 | C₇H₈BrN₂O₂ | Lacks fluorine substituent |

| 4-Bromo-3-fluoro-6-methyl-2-nitroaniline | 1086836-99-8 | C₇H₆BrFN₂O₂ | Methyl group at a different position |

| 1-Bromo-2-fluoro-3-nitrobenzene | 58534-94-4 | C₆H₄BrFN₂O | Different substitution pattern on the benzene ring |

The unique combination of bromine, fluorine, and nitro groups in specific positions distinguishes 4-Bromo-3-fluoro-N-methyl-2-nitroaniline from these similar compounds, potentially influencing its reactivity and biological properties.

Electrophilic aromatic substitution represents the fundamental approach for introducing multiple functional groups onto the aniline scaffold to synthesize 4-Bromo-3-fluoro-N-methyl-2-nitroaniline [1] [2]. The sequential functionalization strategy relies on the directing effects of substituents already present on the aromatic ring to control the regioselectivity of subsequent substitutions [3] [4].

The amino group in aniline serves as a strong electron-donating substituent through resonance effects, activating the aromatic ring toward electrophilic attack at the ortho and para positions [2] [5]. However, the synthetic pathway to 4-Bromo-3-fluoro-N-methyl-2-nitroaniline requires careful consideration of the order of functional group introduction due to the competing directing effects of different substituents [6] [7].

In acidic reaction conditions, the amino group becomes protonated to form the anilinium ion, which exhibits meta-directing properties rather than the ortho-para directing behavior of the free amine [3] [8]. This protonation phenomenon significantly influences the regioselectivity of nitration reactions, as demonstrated in the nitration of aniline with nitric acid and sulfuric acid, which produces approximately equal amounts of para-nitroaniline and meta-nitroaniline [8] [9].

The electrophilic aromatic substitution mechanism proceeds through the formation of a resonance-stabilized arenium ion intermediate [5] [7]. For the synthesis of polysubstituted anilines, the reaction sequence must be carefully planned to exploit the cumulative directing effects of multiple substituents [6] [10]. The presence of electron-withdrawing groups such as nitro substituents deactivates the aromatic ring toward further electrophilic substitution while directing incoming electrophiles to the meta position [11] [7].

Regioselective Nitration and Halogenation Protocols

Nitration Methodologies

The regioselective nitration of aniline derivatives presents unique challenges due to the sensitivity of the amino group to acidic conditions [12] [8]. The standard nitrating mixture of concentrated nitric acid and sulfuric acid at temperatures not exceeding 50°C requires modification when applied to aniline substrates [13] [14]. Direct nitration of aniline typically yields a mixture containing approximately 51% para-nitroaniline and 47% meta-nitroaniline, with only 2% ortho-nitroaniline formation [9].

To achieve improved regioselectivity, protection of the amino group through acetylation is commonly employed [15] [16]. The acetanilide protection strategy involves treatment with acetic anhydride to form the acetamido derivative, which then undergoes nitration with enhanced para-selectivity [17] [15]. The acetamido group exhibits regular activating properties, directing the nitronium ion to ortho and para positions with para substitution being favored due to steric effects [15] [5].

| Nitration Conditions | Temperature (°C) | Para-Product (%) | Meta-Product (%) | Ortho-Product (%) |

|---|---|---|---|---|

| Direct aniline nitration [9] | 60-70 | 51 | 47 | 2 |

| Acetanilide nitration [15] | 50-60 | 85-90 | 5-8 | 5-7 |

| Protected aniline systems [16] | 40-50 | 92-98 | 1-3 | 1-5 |

Halogenation Protocols

Regioselective bromination of aniline derivatives can be achieved through various methodologies, with copper-catalyzed systems showing particular promise [18] [19]. The copper-catalyzed oxidative bromination using sodium bromide and sodium persulfate in the presence of copper sulfate pentahydrate enables regioselective bromination under mild conditions [19]. This approach avoids the harsh conditions typically associated with direct halogenation while providing excellent regiocontrol [20] [21].

The halogenation mechanism involves the formation of activated halogen species through Lewis acid coordination [22] [23]. Aluminum bromide and ferric bromide serve as effective Lewis acid catalysts for aromatic bromination, polarizing the bromine-bromine bond to generate electrophilic bromine species [23] [24]. The reaction proceeds through electrophilic attack on the aromatic ring, followed by deprotonation to restore aromaticity [22] [7].

Fluorination of aromatic compounds presents additional challenges due to the high reactivity of fluorine reagents [25]. Selective fluorination can be achieved using N-fluorobenzenesulfonimide as a mild fluorinating agent in the presence of appropriate catalysts [25]. Palladium-catalyzed ortho-fluorination of aromatic compounds using this reagent has been demonstrated with good regioselectivity under optimized conditions [25].

N-Methylation Techniques: Acetic Anhydride vs. Methyl Halide Approaches

Acetic Anhydride-Mediated N-Methylation

The N-methylation of aniline derivatives through acetic anhydride represents an indirect approach that involves initial acetylation followed by reduction [17] [26]. The reaction mechanism begins with nucleophilic attack by the nitrogen lone pair on the carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate that subsequently collapses to yield acetanilide and acetic acid [17]. This protection strategy is particularly valuable when subsequent reactions require the modulation of the amino group's electronic properties [5].

N-methylimidazole serves as an effective catalyst for acetic anhydride-mediated acetylation reactions [26]. The kinetic studies reveal that the acetic anhydride-N-methylimidazole system proceeds entirely through general base catalysis, with the imidazole facilitating proton transfer during the reaction [26]. The reaction conditions typically involve heating to moderate temperatures in acetonitrile solvent to achieve optimal conversion rates [26].

Methyl Halide Approaches

Direct N-methylation using methyl halides represents a more straightforward approach for introducing methyl groups onto aromatic amines [27] [28]. Methyl iodide is the most commonly employed methylating agent due to its enhanced reactivity compared to other methyl halides [27]. The reaction proceeds through nucleophilic substitution, with the nitrogen lone pair attacking the electrophilic carbon center of the methyl halide [29] [30].

The synthetic protocol for mono-N-methylation typically involves the formation of formimidate intermediates using triethyl orthoformate, followed by reduction with sodium cyanoborohydride [29] [30]. This two-step procedure provides excellent selectivity for monomethylation while avoiding over-alkylation that commonly occurs with direct methylation approaches [30]. The heterogeneous catalyst MCM-41-SO3H has been demonstrated to catalyze the quantitative formation of N-arylformimidate intermediates under mild conditions [30].

| Methylation Method | Reaction Conditions | Yield (%) | Selectivity | References |

|---|---|---|---|---|

| Methyl iodide/base | Room temperature, DMF | 68-75 | Mono-selective | [27] |

| Formaldehyde/copper hydride | 120°C, atmospheric pressure | 85-99 | High | [28] |

| Formimidate intermediate | Room temperature, THF | 80-95 | Excellent mono-selectivity | [30] |

| Methanol/iridium catalyst | 110°C, Cs2CO3 | 70-93 | Variable | [31] |

Catalytic N-Methylation Systems

Advanced catalytic systems for N-methylation have been developed using transition metal complexes [32] [28]. Copper hydride complexes generated from polymethylhydrosiloxane and cyclic alkyl amino carbene copper chloride demonstrate high efficiency for selective N-methylation of aromatic and aliphatic amines using paraformaldehyde [28]. The reaction proceeds smoothly without additives under mild conditions, achieving yields up to 99% [28].

Iridium-based catalysts bearing N-heterocyclic carbene ligands exhibit excellent activity for N-methylation reactions using methanol as the methylating agent [32] [31]. The mechanism involves iridium hydride formation through methanol dehydrogenation, followed by imine reduction to complete the methylation cycle [32]. The catalytic system shows broad substrate scope and tolerates various functional groups on the aromatic ring [31].

Catalytic Systems in Multi-step Synthesis: Copper/Silver-Mediated Pathways

Copper-Catalyzed Synthetic Pathways

Copper-mediated transformations play a crucial role in the multi-step synthesis of polysubstituted anilines [18] [33]. Copper catalysts facilitate various C-H functionalization reactions, including halogenation, nitration, and cross-coupling processes that are essential for constructing the complex substitution pattern of 4-Bromo-3-fluoro-N-methyl-2-nitroaniline [18] [20].

The copper-catalyzed ortho-halogenation of protected anilines has been developed as a practical synthetic method [20]. The reaction employs copper acetate as the catalyst with N-halosuccinimides as halogen sources, achieving excellent regioselectivity under aerobic conditions [20]. The process shows typically excellent mono-substitution selectivity and high ortho-regiocontrol with large functional group tolerance [20].

Copper-mediated cyclization-halogenation reactions provide access to complex nitrogen-containing heterocycles that can serve as intermediates in aniline synthesis [34]. The copper halide-mediated reactions of alkynyl aniline derivatives give rise to halogenated indole derivatives, demonstrating the versatility of copper catalysis in aromatic functionalization [34].

| Copper Catalyst | Reaction Type | Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Cu(OAc)2 | Ortho-halogenation | Aerobic, 80°C | 75-92 | >95% ortho | [20] |

| CuSO4·5H2O | Oxidative bromination | NaBr, Na2S2O8, RT | 80-95 | Regioselective | [19] |

| CuI | Cyclization-halogenation | 100°C, DMF | 70-85 | High | [34] |

| CuCl2 | Quinoline chlorination | DCE, 120°C | 65-80 | 5-position selective | [18] |

Silver-Mediated Synthetic Strategies

Silver-based catalytic systems offer complementary reactivity patterns for aromatic functionalization reactions [35] [36]. Silver-doped magnetic nanoparticles have been developed as efficient catalysts for the reduction of nitroanilines, providing a recyclable catalytic system with magnetic separation capabilities [35]. The preparation involves spontaneous oxidation-reduction reactions between iron(II) and silver(I) ions, followed by coprecipitation to form the magnetic composite [35].

The silver-mediated synthesis approach demonstrates several advantages including room-temperature operation, easy catalyst recovery, and broad substrate scope [35]. The catalytic reduction of ortho-nitroaniline proceeds efficiently under mild conditions, with the reaction parameters including pH, temperature, and catalyst loading significantly affecting the reduction rate [35].

Silver oxide-mediated oxidative coupling reactions have been successfully applied to the synthesis of aromatic nitrogen compounds [36]. The reaction between aromatic amines and nitrosoarenes in the presence of silver(I) oxide proceeds under mild conditions in ethanol solvent [36]. This methodology provides high economic value as silver oxide serves as the sole oxidant without requiring additional additives [36].

Integrated Copper-Silver Catalytic Systems

The combination of copper and silver catalysts in sequential reactions enables complex multi-step transformations for aniline derivative synthesis [6]. Sequential catalytic functionalization allows for the controlled introduction of multiple substituents while maintaining high regioselectivity throughout the synthetic sequence [6]. The triazene-directed approach demonstrates how chelating groups can facilitate multiple C-H functionalization reactions using different metal catalysts [6].

The development of bimetallic catalytic systems shows promise for achieving enhanced reactivity and selectivity in aromatic functionalization reactions [6]. The sequential use of rhodium catalysts for hydroacylation followed by palladium-catalyzed coupling reactions exemplifies how different metals can be employed in tandem to achieve complex molecular transformations [6].

| Metal System | Reaction Sequence | Conditions | Overall Yield (%) | Applications |

|---|---|---|---|---|

| Cu/Pd Sequential | Halogenation → Cross-coupling | Mild, 60-80°C | 70-85 | Polysubstituted anilines |

| Ag/Cu Tandem | Oxidation → Functionalization | RT to 100°C | 65-80 | Nitrogen heterocycles |

| Rh/Pd Sequential | Hydroacylation → Coupling | 80-120°C | 75-90 | Complex aromatic systems |